Flavoxate succinate

Overactive Bladder Drug Tolerability Antimuscarinic Side Effects

Flavoxate succinate (CAS 28782-19-6, molecular formula C₂₈H₃₁NO₈, MW 509.55 g/mol) is the succinic acid salt of flavoxate, a synthetic flavone derivative and urinary antispasmodic agent. The compound acts primarily as a competitive muscarinic acetylcholine receptor (mAChR) antagonist and a potent phosphodiesterase (PDE) inhibitor, distinguishing it from purely anticholinergic agents in the overactive bladder (OAB) therapeutic class.

Molecular Formula C28H31NO8
Molecular Weight 509.5 g/mol
CAS No. 28782-19-6
Cat. No. B13736597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavoxate succinate
CAS28782-19-6
Molecular FormulaC28H31NO8
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O
InChIInChI=1S/C24H25NO4.C4H6O4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;5-3(6)1-2-4(7)8/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyJBTZPEVGOCVUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavoxate Succinate CAS 28782-19-6: Core Identity and Pharmacological Class for Informed Procurement


Flavoxate succinate (CAS 28782-19-6, molecular formula C₂₈H₃₁NO₈, MW 509.55 g/mol) is the succinic acid salt of flavoxate, a synthetic flavone derivative and urinary antispasmodic agent [1]. The compound acts primarily as a competitive muscarinic acetylcholine receptor (mAChR) antagonist and a potent phosphodiesterase (PDE) inhibitor, distinguishing it from purely anticholinergic agents in the overactive bladder (OAB) therapeutic class [2]. Unlike the more commonly referenced flavoxate hydrochloride (CAS 3717-88-2, MW 427.92), the succinate salt presents distinct physicochemical properties including a higher molecular weight and differing aqueous solubility profile, which directly impacts formulation strategy and analytical method development [1].

Dual-mechanism tool: mAChR antagonism combined with reported PDE inhibition
Succinate salt provides distinct solubility and formulation context vs. hydrochloride
Supports OAB urodynamic research, ion channel selectivity studies, and smooth muscle pharmacology

Why Flavoxate Succinate Cannot Be Interchanged with Other OAB Antispasmodics: A Procurement Risk Analysis


Flavoxate succinate occupies a mechanistically hybrid position among urinary antispasmodics, combining competitive muscarinic receptor antagonism with direct phosphodiesterase inhibition and calcium channel modulation, whereas comparators such as oxybutynin, tolterodine, and solifenacin rely predominantly on antimuscarinic activity alone [1]. This mechanistic divergence translates into quantifiably different adverse event profiles, thermal stability parameters, and organ-level pharmacodynamic effects that preclude simple therapeutic or analytical substitution. For procurement decisions, the salt form—succinate versus hydrochloride—further determines solubility, formulation compatibility, and regulatory reference standard availability, making indiscriminate substitution a source of both clinical and quality-control risk [1].

Mechanism Dual mAChR/PDE inhibition differs from pure anticholinergics; endpoint profiles may not transfer
Salt form Succinate vs. hydrochloride alters solubility and reference standard context; direct substitution may require validation
Tolerability Reported adverse event rates differ significantly vs. oxybutynin; side-effect endpoint context may shift in comparator studies

Flavoxate Succinate Evidence Guide: Head-to-Head Quantitative Differentiation Against OAB Comparators


Adverse Event Incidence: Flavoxate vs. Oxybutynin in Double-Blind Crossover Trial

In a double-blind, multicenter crossover study of women with idiopathic motor or sensory urgency, flavoxate (1200 mg/day orally) demonstrated a 3.4-fold lower adverse reaction incidence than oxybutynin (15 mg/day orally) while maintaining statistically comparable efficacy on all urodynamic parameters. The tolerability advantage was further evidenced by zero treatment discontinuations due to side effects in the flavoxate arm versus five discontinuations (10% of enrolled patients) during the oxybutynin treatment phase [1].

Adverse events vs. oxybutynin
Head-to-head
26.8% (flavoxate) vs. 90.2% (oxybutynin) adverse reactions; 0 vs. 5 discontinuations
Reported tolerability endpoint differentiation
Double-blind crossover, N=41; 4-week arms
Overactive Bladder Drug Tolerability Antimuscarinic Side Effects

Thermal Stability: Flavoxate HCl vs. Solifenacin Succinate and Tolterodine Tartrate by Thermal Analysis

Thermogravimetric and differential scanning calorimetric analysis revealed that flavoxate HCl (the hydrochloride salt corresponding to flavoxate succinate's active moiety) possesses superior moderate thermal stability compared to two leading OAB competitors. The onset temperature for thermal decomposition of flavoxate HCl was 215 °C, exceeding that of solifenacin succinate by 54 °C and tolterodine tartrate by 20 °C [1].

Thermal stability onset
Reported
215 °C (flavoxate HCl)
+54 °C vs. solifenacin succinate · +20 °C vs. tolterodine tartrate
Supports formulation thermal process review
Thermogravimetric/DSC; decomposition range 215–650 °C
Pharmaceutical Quality Control Thermal Decomposition Drug Stability

VRAC Chloride Channel Selectivity: Flavoxate vs. Its Metabolite MFCA and Structural Analog 3-Methylflavone

Patch-clamp electrophysiology in HEK293 cells demonstrated that flavoxate is a highly selective inhibitor of volume-regulated anion channels (VRACs) over TMEM16A calcium-activated chloride channels (CaCCs), with a selectivity ratio of approximately 18.2-fold based on IC₅₀ values. This selectivity is substantially greater than that of its primary active metabolite MFCA and the structural analog 3-methylflavone, and notably exceeds the selectivity of the widely used VRAC blocker DCPIB, which also inhibits TMEM16A/CaCCs at 10 µM (52.9% ± 2.3% inhibition) [1].

VRAC selectivity
Head-to-head
VRAC IC₅₀ 1.8 µM · TMEM16A IC₅₀ 32.8 µM · selectivity ~18.2-fold
vs. DCPIB (VRAC/TMEM16A cross-inhibition) · MFCA ratio ~1.5 · 3-methylflavone ~0.7
Reported VRAC tool compound selectivity context
Patch-clamp HEK293; 0.1–300 µM range
Ion Channel Pharmacology VRAC Inhibition Selectivity Profiling

Phosphodiesterase Inhibitory Potency: Flavoxate and MFCA vs. Theophylline In Vitro

In vitro enzymatic assays demonstrated that flavoxate and its primary metabolite 3-methylflavone-8-carboxylic acid (MFCA) are competitive inhibitors of cyclic AMP phosphodiesterase (cAMP-PDE) with markedly greater potency than theophylline, a classical PDE inhibitor. This PDE inhibitory activity provides a mechanism for direct smooth muscle relaxation that is independent of the antimuscarinic pathway, offering a dual-mechanism rationale not shared by pure anticholinergic OAB agents [1].

PDE inhibition potency
Head-to-head
21× vs. theophylline (flavoxate) · 5× (MFCA) · 4.2× flavoxate over MFCA
Supports dual-mechanism cAMP-PDE pathway study
In vitro enzymatic assay; competitive kinetics
Phosphodiesterase Inhibition Smooth Muscle Relaxation Enzyme Assay

Bladder Residual Urine Volume: Flavoxate vs. Propantheline in Neurogenic Bladder

In a comparative clinical study of patients with hyperactive neurogenic bladders, flavoxate and propantheline both significantly increased bladder capacity; however, flavoxate did not increase post-void residual urine volume, whereas propantheline produced measurable urinary retention. This differential effect on residual urine is a clinically meaningful safety parameter for agents used in neurogenic bladder management [1].

Residual urine volume
Head-to-head
No significant residual urine increase with flavoxate, unlike propantheline
Bladder capacity increased in both
Reported urodynamic safety endpoint context
Neurogenic bladder study; cystometric evaluation
Neurogenic Bladder Urodynamics Residual Urine Volume

High-Value Application Scenarios for Flavoxate Succinate Based on Verified Differential Evidence


Overactive Bladder Clinical Research with a Focus on Tolerability Endpoints

Flavoxate succinate is the preferred candidate for OAB clinical trials or observational studies in which anticholinergic side-effect burden (dry mouth, blurred vision, constipation) is a primary endpoint or exclusion driver. The 1993 double-blind crossover trial demonstrated a 26.8% adverse reaction rate for flavoxate versus 90.2% for oxybutynin, with 0% versus 10% treatment discontinuation respectively, while maintaining comparable urodynamic efficacy [1]. This tolerability advantage supports protocols in elderly populations or patients with comorbidities that heighten anticholinergic sensitivity.

Pharmaceutical Formulation Development Requiring High Thermal Processing Tolerance

Flavoxate HCl (the precursor or comparator salt form) exhibits thermal stability up to 215 °C—exceeding solifenacin succinate (161 °C) by 54 °C and tolterodine tartrate (195 °C) by 20 °C [1]. For formulation scientists developing hot-melt extrusion, spray-drying, or heat-sterilized dosage forms, this elevated thermal decomposition threshold provides a wider processing window and reduced risk of API degradation, making flavoxate-based formulations more robust under thermal stress conditions common in solid oral dosage manufacturing.

VRAC Ion Channel Research Tool Requiring High Selectivity Over TMEM16A/CaCCs

Flavoxate is currently the most VRAC-selective small-molecule inhibitor characterized in its structural class, with an IC₅₀ of 1.8 µM for VRAC currents and a VRAC/TMEM16A selectivity ratio of approximately 18.2-fold [1]. This selectivity profile is superior to that of DCPIB, which inhibits both VRAC and TMEM16A/CaCCs, and substantially exceeds the selectivity of flavoxate's own metabolite MFCA (VRAC/TMEM16A ratio ~1.5). Research groups investigating VRAC/LRRC8-mediated cell volume regulation, organic osmolyte release, or neuropathic pain signaling should prioritize flavoxate over less selective alternatives.

Smooth Muscle Pharmacology Studies Utilizing Dual-Mechanism PDE and mAChR Inhibition

Flavoxate provides a unique dual-mechanism pharmacological profile combining competitive muscarinic receptor antagonism with potent cAMP-PDE inhibition (21-fold more potent than theophylline) [1]. For ex vivo organ bath studies of detrusor muscle contractility or comparative smooth muscle pharmacology, flavoxate serves as a tool compound that simultaneously interrogates both cholinergic and non-adrenergic, non-cholinergic (NANC) relaxation pathways—addressing mechanistic hypotheses that pure antimuscarinics such as oxybutynin, tolterodine, or solifenacin cannot.

Application
Selection Property
Validation Focus
OAB tolerability endpoint research
Tolerability endpoint comparison context vs. anticholinergics
Adverse event profile and discontinuation rate review
Thermal process formulation studies
Reported thermal decomposition onset context
Processing window validation under heat stress
VRAC channel research tool
VRAC vs. TMEM16A selectivity profile
Cross-inhibition screening and electrophysiology endpoints
Detrusor smooth muscle pharmacology
Dual-mechanism mAChR/PDE inhibition context
NANC pathway contribution and organ bath response confirmation
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